CID 70377524

Description

Historical Context of Carbasalate Calcium Development in Pharmaceutical Sciences

The development of carbasalate calcium is rooted in the search for improved salicylate-based therapeutics. As a derivative of aspirin (B1665792), carbasalate calcium emerged as an attempt to leverage the known therapeutic benefits of acetylsalicylic acid while potentially mitigating some of its drawbacks, such as gastrointestinal irritation. patsnap.comchemicalbook.comechemi.com Early research focused on synthesizing and evaluating compounds that retained the core pharmacological activities of aspirin but offered enhanced characteristics, including better solubility and reduced local irritation. fengchengroup.comnih.gov The compound was originated by Dorsey in the US in 1959 under the name Calurin. chemicalbook.com Its development reflects a broader historical effort within pharmaceutical chemistry to create prodrugs or modified formulations of existing successful drugs to improve their tolerability and pharmacokinetic profiles.

Significance of Carbasalate Calcium within Non-Steroidal Anti-Inflammatory Drug Research

Carbasalate calcium's significance in NSAID research stems from its classification as a non-steroidal anti-inflammatory agent with multiple therapeutic actions, including analgesic, antipyretic, and anti-inflammatory effects. patsnap.comchemicalbook.comnih.gov Like other NSAIDs, it exerts its primary effects by targeting the cyclooxygenase (COX) enzymes. patsnap.comchemicalbook.comnih.gov Its specific chemical structure, a calcium-urea chelate of aspirin, has been a subject of research to understand how this complexation influences its pharmacological behavior compared to aspirin alone. wikipedia.orgfengchengroup.com The interest in carbasalate calcium within NSAID research is also driven by its potential to offer a better gastrointestinal tolerability profile, a common challenge with traditional aspirin therapy. patsnap.comchemicalbook.comechemi.compatsnap.com Studies have compared the effects of carbasalate calcium and aspirin on gastroduodenal mucosal damage in human volunteers, indicating that carbasalate calcium may cause less damage. nih.gov

Conceptual Framework for Investigating Carbasalate Calcium's Molecular Actions

The conceptual framework for investigating carbasalate calcium's molecular actions centers on its nature as a prodrug or complex that dissociates to release the active moiety, acetylsalicylic acid (aspirin), and its subsequent metabolites. patsnap.com Upon administration, carbasalate calcium is understood to decompose into aspirin and calcium acetylsalicylate. patsnap.com The active pharmacological effects are primarily attributed to aspirin and its major metabolite, salicylic (B10762653) acid. patsnap.comresearchgate.net Therefore, research into its molecular actions involves studying the inhibition of COX enzymes (COX-1 and COX-2) by aspirin and salicylic acid, which leads to reduced synthesis of prostaglandins (B1171923). patsnap.comchemicalbook.comnih.govpatsnap.com Prostaglandins are key mediators of inflammation, pain, and fever. patsnap.compatsnap.com The antiplatelet effect is linked to the irreversible inhibition of COX-1 in platelets by aspirin, reducing thromboxane (B8750289) A2 production. patsnap.com The role of the calcium and urea (B33335) components in the complex, particularly the buffering effect of calcium on gastrointestinal irritation, is also a crucial aspect of this research framework. patsnap.comechemi.compatsnap.com

Overview of Research Areas in Carbasalate Calcium Chemistry and Pharmacology

Research into carbasalate calcium spans several key areas in chemistry and pharmacology. These include:

Chemical Properties and Characterization: Studies focus on its synthesis, structure (as a calcium-urea chelate of aspirin), solubility, and stability. wikipedia.orgchemicalbook.comfengchengroup.comnih.govcarbasalate.com Carbasalate calcium is described as a white or almost white crystalline powder that is freely soluble in water and dimethylformamide. chemicalbook.comfengchengroup.comcarbasalate.com

Pharmacokinetics: Research investigates its absorption, distribution, metabolism, and excretion. fengchengroup.comresearchgate.netresearchgate.net Studies have shown rapid oral absorption and metabolism to salicylic acid. chemicalbook.comfengchengroup.comresearchgate.net

Pharmacodynamics: This area examines its molecular mechanisms of action, primarily the inhibition of COX enzymes and the resulting effects on prostaglandin (B15479496) and thromboxane synthesis. patsnap.comchemicalbook.comchemicalbook.comnih.govpatsnap.com

Comparative Studies: Research often compares the pharmacological effects and tolerability of carbasalate calcium with those of aspirin. nih.gov Findings suggest a potential for reduced gastrointestinal irritation with carbasalate calcium. patsnap.comchemicalbook.comechemi.comnih.govpatsnap.com

Analytical Methods: Development and validation of methods for the quantitative determination of carbasalate calcium and its metabolites in biological matrices and other samples are ongoing research areas. researchgate.netresearchgate.net

Investigational Uses: While primarily known for its analgesic, anti-inflammatory, and antipyretic properties, carbasalate calcium has been explored for other potential applications, including its antiplatelet effects in preventing thrombotic events. wikipedia.orgechemi.compatsnap.com Research also explores its use in various animal species. researchgate.netsemanticscholar.org

These research areas collectively contribute to a comprehensive understanding of carbasalate calcium as a distinct pharmaceutical compound.

Properties

CAS No. |

5749-67-7 |

|---|---|

Molecular Formula |

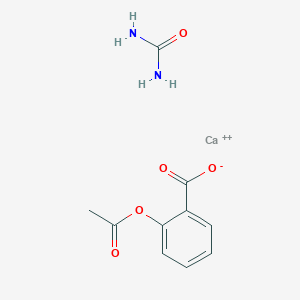

C10H12CaN2O5 |

Molecular Weight |

280.29 g/mol |

IUPAC Name |

calcium;bis(2-acetyloxybenzoate);urea |

InChI |

InChI=1S/C9H8O4.CH4N2O.Ca/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2-5H,1H3,(H,11,12);(H4,2,3,4); |

InChI Key |

LWUQBSVJOMGTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(=O)(N)N |

Appearance |

Solid powder |

Other CAS No. |

5749-67-7 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

52080-78-1 (Parent) 50-78-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

calcium acetylsalicylate complex with urea calcium acetylsalicylic carbamidate calcium carbasalate calurin carbaspirin calcium carbosalate calcium |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Formulation Science of Carbasalate Calcium

Chemical Synthesis Pathways for Carbasalate Calcium

Carbasalate calcium is synthesized through the reaction of acetylsalicylic acid, urea (B33335), and calcium carbonate. google.com This process typically occurs in an aqueous medium. fengchengroup.comgoogle.com

Acetylsalicylic Acid and Urea Complexation with Calcium Carbonate

A common method for preparing Carbasalate calcium involves mixing finely powdered acetylsalicylic acid and calcium carbonate with water. lookchem.comchemicalbook.com Urea is also added to the water. google.com The mixture is stirred until the reaction is complete, which is indicated by the cessation of carbon dioxide liberation. lookchem.comchemicalbook.com One described method involves adding calcium carbonate in batches to an aqueous solution containing acetylsalicylic acid and urea. google.com

Optimization of Reaction Conditions for Carbasalate Calcium Synthesis

Optimization of the reaction conditions is crucial for achieving high yield and purity of Carbasalate calcium. google.com

Temperature Control in Synthetic Procedures

Maintaining a controlled temperature during the synthesis is important. In one reported method, the temperature is desirably maintained below 20°C. lookchem.comchemicalbook.com Another method specifies cooling the mixture to 10°C and maintaining the reaction temperature at no more than 15°C. google.com

Solvent Selection and Precipitation Techniques

Water is used as the initial solvent for the reaction of acetylsalicylic acid, urea, and calcium carbonate. fengchengroup.comgoogle.com After the reaction and filtration to remove unreacted material, the filtrate, containing the calcium acetylsalicylate-urea complex, is treated to precipitate the Carbasalate calcium. google.comlookchem.comchemicalbook.com Methanol (B129727) is commonly used as a precipitating solvent. google.comlookchem.comchemicalbook.com The addition of methanol causes the calcium aspirin (B1665792) (calcium acetylsalicylate) to precipitate. lookchem.comchemicalbook.com The precipitated solid is then filtered and washed with methanol to remove mother liquor and impurities. lookchem.comchemicalbook.com

A reported preparation method involves adding 1 to 1.5 volumes of 97% methanol to the filtrate, followed by stirring to generate the precipitate. google.comlookchem.comchemicalbook.com The precipitated Carbasalate calcium is then filtered and washed with methanol. google.comlookchem.comchemicalbook.com

Enzymatic Reaction Intermediates in Carbasalate Calcium-Related Synthetic Routes

While the primary synthesis of Carbasalate calcium involves chemical complexation, related enzymatic reactions involving acetylsalicylic acid or its derivatives have been explored in the context of producing intermediates for other compounds, such as acetyl-CoA. For instance, acetylsalicylic acid has been evaluated as an acetyl donor in enzymatic synthesis using enzymes like 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT). researchgate.net This indicates that enzymatic approaches can play a role in modifying or utilizing components related to Carbasalate calcium's structure in broader synthetic schemes, although direct enzymatic synthesis of Carbasalate calcium itself from its basic precursors is not detailed in the provided information. Enzymes are increasingly used in the synthesis of chiral intermediates for pharmaceuticals due to their selectivity and mild reaction conditions. chiralvision.comnih.gov

Pharmaceutical Formulation Principles for Carbasalate Calcium

Carbasalate calcium is formulated into various pharmaceutical preparations. It is described as a white amorphous powder that is prone to moisture absorption and caking. google.com It is soluble in water, with an aqueous solution having a pH value of 4.8. google.com The formulation process needs to consider its properties, such as solubility and stability. fengchengroup.comcarbasalate.com

Pharmaceutical formulations of Carbasalate calcium can include various excipients to ensure stability, solubility, and proper delivery. For example, a soluble powder formulation can include hydrolysis retarding agents, pH adjusting agents, film-forming agents, and water-solubility carriers. google.com Hydrolysis retarding agents like citric acid or tartaric acid can be used. google.com

The rapid dissociation and absorption of Carbasalate calcium when ingested are considered advantages in its pharmacokinetic profile, contributing to a quicker onset of action compared to traditional aspirin. patsnap.com The presence of calcium in the formulation is also noted to enhance gastrointestinal tolerability. patsnap.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Carbasalate calcium | 21975 wikipedia.orgnih.gov |

| Acetylsalicylic acid | 2244 scribd.comfishersci.atmpg.de |

| Urea | 1176 wikipedia.orgnih.gov |

| Calcium carbonate | 10112 wikipedia.orgfishersci.befishersci.semims.comamericanelements.com |

Data Tables

Based on the search results, specific quantitative data for reaction yields under varying conditions or detailed formulation compositions with precise percentages were limited. However, the provided information allows for presenting some parameters related to synthesis and properties in a structured format.

Synthesis Parameters (Example based on available data)

| Reactant | Quantity (Example) | Solvent | Temperature | Reaction Time (Example) |

| Acetylsalicylic acid | 500 g lookchem.comchemicalbook.com | Water | Below 20°C lookchem.comchemicalbook.com | 15 minutes lookchem.comchemicalbook.com |

| Calcium carbonate | 160 g lookchem.comchemicalbook.com | Water | Below 20°C lookchem.comchemicalbook.com | 15 minutes lookchem.comchemicalbook.com |

| Urea | 30 g google.com | Water | 10-15°C google.com | 1 hour google.com |

Note: These are examples from specific reported procedures and may not represent optimized or universal conditions.

Physicochemical Properties

| Property | Value |

| Appearance | White or almost white, crystalline powder fengchengroup.comcarbasalate.com |

| Solubility (Water) | Freely soluble fengchengroup.comcarbasalate.com |

| Solubility (Methanol) | Practically insoluble fengchengroup.comcarbasalate.com |

| Solubility (Acetone) | Practically insoluble fengchengroup.comcarbasalate.com |

| Solubility (Dimethylformamide) | Freely soluble carbasalate.com |

| pH (Aqueous solution) | 4.8 google.com |

Soluble Powder Formulations of Carbasalate Calcium

Soluble powder formulations of Carbasalate calcium are designed to provide the compound in a form that readily dissolves in water. A described soluble powder formulation includes Carbasalate calcium, hydrolysis retarding agents, pH adjusting agents, a film-forming agent, and a water-solubility carrier. google.com The mass percentages of these components can vary within specific ranges, for example: Carbasalate calcium 45%–55%, hydrolysis retarding agent 0.5%–2%, pH adjusting agent 0.05%–0.1%, film forming agent 5%–10%, and water-solubility carrier 32.9%–49.45%. google.com These formulations aim to maintain stability and prevent hydrolysis, which can lead to the formation of salicylic (B10762653) acid. google.com

Hydrolysis Retardation Strategies in Carbasalate Calcium Formulations

Hydrolysis is a key degradation pathway for Carbasalate calcium, leading to the formation of salicylic acid. google.com Strategies to retard hydrolysis in formulations involve the inclusion of hydrolysis retarding agents. Citric acid and tartaric acid, or mixtures thereof, are cited as examples of such agents. google.com These acidic stabilizers are incorporated to block the hydrolysis of Carbasalate calcium, thereby reducing the generation of salicylic acid. google.com This is crucial for maintaining the stability and efficacy of the soluble powder formulation and minimizing potential irritation associated with salicylic acid. google.com

pH Adjusting Agents in Formulation Development

The stability of Carbasalate calcium can be influenced by pH. pH adjusting agents are incorporated into formulations to maintain a stable pH environment, which helps to prevent hydrolysis. google.com Examples of pH adjusting agents used in Carbasalate calcium soluble powder formulations include sodium dihydrogen phosphate (B84403) and disodium (B8443419) hydrogen phosphate, or mixtures thereof. google.com These agents contribute to the good stability of the soluble powder under different pH conditions. google.com

Microencapsulation Techniques for Carbasalate Calcium

Microencapsulation is a technique employed in the formulation of Carbasalate calcium, particularly in the creation of soluble powders. This process involves granulating Carbasalate calcium along with hydrolysis retarding agents and pH adjusting agents in a layering pelletization machine. google.com A film-forming liquid is sprayed during this process to create microencapsulated Carbasalate calcium particles. google.com The temperature conditions during this microencapsulation process can range from 30°C to 40°C. google.com This technique, using film-forming agents like copolyvidone PVP/VA64 or copolyvidone PVPS-630, can help to mitigate moisture absorption issues during storage, transportation, and administration. google.com

Excipient Roles in Carbasalate Calcium Pharmaceutical Preparations

Excipients play various crucial roles in the development of Carbasalate calcium pharmaceutical preparations. These inactive ingredients are included to improve the technical properties of the formulation, such as ease of production, or to enhance the properties of the composition itself, including the release rate and stability of the active substance. google.comgoogleapis.com

In soluble powder formulations, water-solubility carriers like lactose (B1674315) and anhydrous dextrose are used. google.com Film-forming agents such as copolyvidone PVP/VA64 and copolyvidone PVPS-630 are utilized in microencapsulation to prevent moisture absorption. google.com Hydrolysis retarding agents like citric acid and tartaric acid, and pH adjusting agents such as sodium dihydrogen phosphate and disodium hydrogen phosphate, are incorporated for stability. google.com

Other potential excipients in oral dosage forms, which could be relevant for Carbasalate calcium preparations depending on the specific formulation type (e.g., tablets or capsules), include fillers, diluents (e.g., dicalcium phosphate, calcium sulfate, sucrose, cellulose, mannitol, starch, glucose, dextrin, sorbitol, inositol), binders (e.g., alginic acid), disintegrants, glidants (e.g., colloidal silica, talc), viscosity adjusting agents, solubility increasing or decreasing agents, osmotically active agents, and solvents. google.comgoogleapis.com Excipients like lactose monohydrate have been noted in effervescent tablet formulations containing Carbasalate calcium. hpra.ie Calcium carbonate is also listed as an excipient that can function as an alkaline material or dusting powder. google.com

The selection of appropriate excipients is vital for ensuring the desired physical form, stability, and performance of Carbasalate calcium in pharmaceutical preparations. google.comgoogleapis.com

Pharmacodynamics and Molecular Mechanisms of Carbasalate Calcium Action

Cyclooxygenase Enzyme Inhibition by Carbasalate Calcium

Carbasalate calcium, through its active metabolite aspirin (B1665792), exerts its effects by inhibiting cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins (B1171923). patsnap.comnih.gov

Aspirin, the active component derived from carbasalate calcium, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. medtigo.compatsnap.compatsnap.comchemicalbook.com COX-1 is constitutively expressed and involved in maintaining normal cellular functions, including the protection of the gastrointestinal lining and kidney function. patsnap.compatsnap.comchemicalbook.com In contrast, COX-2 is primarily induced during inflammatory processes, contributing to pain, fever, and inflammation. patsnap.compatsnap.comchemicalbook.com By inhibiting both isoforms, carbasalate calcium impacts a range of physiological and pathological processes. patsnap.com

A key characteristic of aspirin's mechanism, distinguishing it from many other non-steroidal anti-inflammatory drugs (NSAIDs), is its irreversible inhibition of COX enzymes. medtigo.comresearchgate.nettacir.projpp.krakow.pl This irreversible inhibition occurs through the acetylation of specific serine residues within the active site of the COX enzymes. medtigo.comtacir.projpp.krakow.plncats.io Aspirin acts as an acetylating agent, covalently attaching an acetyl group to the enzyme. tacir.pro

The irreversible inhibition involves the acetylation of specific serine residues located within the arachidonic acid-binding channel of the COX enzymes. medtigo.comncats.io In COX-1, aspirin acetylates Serine 529 (Ser529), while in COX-2, it acetylates Serine 516 (Ser516). medtigo.comncats.io This acetylation event alters the conformation of the enzyme, preventing the binding of the substrate, arachidonic acid, and thus blocking the synthesis of prostaglandins and thromboxanes. medtigo.comtacir.proncats.io While aspirin acetylates Serine 516 in COX-2, this does not completely abolish enzymatic activity but rather leads to the production of altered products, such as 15(R)-hydroxy-eicosatetraenoic acid (15(R)-HETE). jpp.krakow.pl

The inhibition of COX-1 and COX-2 enzymes by carbasalate calcium, via aspirin, leads to a significant downregulation of prostaglandin (B15479496) synthesis pathways. medtigo.compatsnap.comchemicalbook.comnih.gov Prostaglandins are lipid compounds derived from arachidonic acid that act as mediators in various physiological processes, including inflammation, pain, and fever. patsnap.comchemicalbook.comnih.gov By reducing the production of prostaglandins, carbasalate calcium helps to alleviate these symptoms. patsnap.comchemicalbook.comnih.gov The antipyretic, analgesic, and anti-inflammatory effects of carbasalate calcium are primarily attributed to this inhibition of prostaglandin synthesis. medtigo.comnih.govchemicalbook.in

Irreversible Acetylation of Serine Residues on COX Enzymes

Molecular Mechanisms of Antiplatelet Effects

In addition to its effects on inflammation and pain, carbasalate calcium also exhibits significant antiplatelet effects. wikipedia.orgmedtigo.compatsnap.com These effects are crucial for its use in preventing thrombotic events. patsnap.com

Suppression of Thromboxane (B8750289) A2 Production

A key mechanism underlying the antiplatelet effects of carbasalate calcium is the suppression of thromboxane A2 (TXA2) production. TXA2 is a potent prothrombotic eicosanoid produced by activated platelets wikipedia.orgnih.govwikiwand.com. Its synthesis is catalyzed by the enzyme thromboxane-A synthase, which acts on prostaglandin H2 (PGH2) wikipedia.org. PGH2, in turn, is a product of arachidonic acid metabolism by cyclooxygenase enzymes wikipedia.orgnih.govnih.gov.

Aspirin, released from carbasalate calcium, irreversibly inhibits platelet cyclooxygenase-1 (COX-1) patsnap.comwikipedia.orgwikipedia.org. This irreversible inhibition prevents the formation of PGH2, thereby blocking the subsequent synthesis of TXA2 in platelets wikipedia.org. The reduction in TXA2 levels is central to the antiplatelet action of carbasalate calcium.

Impact on Platelet Aggregation Dynamics at the Molecular Level

Thromboxane A2 is a significant promoter of platelet aggregation patsnap.comwikipedia.orgnih.govwikiwand.comnih.gov. By suppressing TXA2 production through COX-1 inhibition, carbasalate calcium effectively reduces the stimulus for platelet activation and aggregation patsnap.comwikipedia.orgnih.govwikiwand.com. At the molecular level, TXA2 exerts its effects by binding to thromboxane A2 receptors (TP) on the platelet surface wikipedia.orgnih.govwikiwand.com. This binding triggers a cascade of intracellular events, including an influx of calcium ions, which leads to platelet shape change, activation of integrins (particularly GPIIb/IIIa), and degranulation wikipedia.orgnih.govwikiwand.comnih.govnih.gov. The activation of GPIIb/IIIa is crucial for platelet aggregation as it allows platelets to bind to circulating fibrinogen, forming cross-links that stabilize the platelet plug nih.gov.

The irreversible inhibition of COX-1 by aspirin reduces the availability of TXA2, thus diminishing the activation of TP receptors and the downstream signaling pathways that drive platelet aggregation patsnap.comwikipedia.orgnih.govwikiwand.com. This molecular intervention reduces the propensity for platelets to aggregate and form potentially occlusive thrombi patsnap.comwikipedia.orgnih.govwikiwand.com.

Role of the Calcium Component in Pharmacological Action

The calcium component in carbasalate calcium is not merely an inert counterion; it plays a functional role in the compound's pharmacological profile, particularly concerning gastrointestinal tolerability and absorption kinetics.

Buffering Effect on Acidity and its Mechanistic Implications for Cellular Environment

One significant role of the calcium component is its buffering effect on the acidity associated with acetylsalicylic acid patsnap.compatsnap.com. Aspirin is an acidic compound, and its direct contact with the gastric mucosa can lead to local irritation and damage patsnap.compatsnap.com. The presence of calcium in the carbasalate calcium complex helps to neutralize this acidity in the gastrointestinal tract patsnap.compatsnap.com. This buffering action creates a less acidic microenvironment at the site of dissolution, which can protect the gastrointestinal lining from irritation and reduce the risk of associated side effects patsnap.compatsnap.com. While the concept of calcium buffering within cells typically refers to the regulation of intracellular free calcium concentrations by binding proteins wikipedia.orgnih.govnih.gov, in the context of carbasalate calcium, the buffering effect primarily pertains to the macroscopic neutralization of acidity in the extracellular environment of the gastrointestinal tract.

Facilitation of Active Ingredient Dissociation and Absorption Kinetics

The formulation of carbasalate calcium as a calcium chelate complex also influences the dissociation and absorption kinetics of the active ingredient, aspirin patsnap.compatsnap.com. Carbasalate calcium is described as freely soluble in water carbasalate.com. The rapid dissociation of the complex in the gastrointestinal tract facilitates the quick release of aspirin patsnap.compatsnap.com. This rapid dissociation contributes to faster absorption of aspirin into the bloodstream compared to traditional aspirin formulations patsnap.complantgrowthhormones.compatsnap.com. The enhanced solubility and rapid dissociation mediated by the calcium component lead to a quicker onset of action for the therapeutic effects patsnap.compatsnap.com.

Enzyme Inhibition Kinetics and Mechanistic Classification

The primary mechanism of action of aspirin, and thus carbasalate calcium, involves the inhibition of cyclooxygenase enzymes. This inhibition follows specific kinetic principles, classifying it as an irreversible inhibitor.

Irreversible Enzyme Inhibition Principles Relevant to Carbasalate Calcium

Aspirin is characterized as an irreversible inhibitor of COX enzymes, particularly COX-1 patsnap.comwikipedia.org. Irreversible inhibitors typically form a stable covalent bond with a residue in the enzyme's active site, leading to a permanent loss of enzymatic activity libretexts.orglecturio.com. In the case of aspirin, the acetyl group of acetylsalicylic acid is transferred to a specific serine residue (Ser530 in ovine COX-1) in the active site of the COX enzyme wikipedia.org. This acetylation permanently inactivates the enzyme's ability to convert arachidonic acid into prostaglandins and thromboxanes wikipedia.org.

Unlike reversible inhibitors, which bind through non-covalent interactions and can be outcompeted by increasing substrate concentration, the effect of an irreversible inhibitor like aspirin cannot be reversed by simply increasing the concentration of the enzyme's substrate (arachidonic acid) libretexts.orglecturio.com. This type of inhibition is sometimes referred to as "suicide inhibition" or "mechanism-based inhibition" because the enzyme's catalytic mechanism is utilized to convert the inhibitor into a reactive species that then forms a covalent bond with the enzyme lecturio.compurdue.edu. The irreversible nature of COX-1 inhibition by aspirin in platelets is particularly significant because platelets lack a nucleus and therefore cannot synthesize new enzyme molecules wikipedia.org. Thus, the antiplatelet effect of a single dose of aspirin lasts for the lifetime of the platelet (about 7-10 days) wikipedia.org.

Summary of Key Mechanisms

| Mechanism | Description |

| Suppression of Thromboxane A2 Production | Aspirin, released from Carbasalate calcium, irreversibly inhibits platelet COX-1, blocking TXA2 synthesis. patsnap.comwikipedia.orgnih.govwikiwand.com |

| Impact on Platelet Aggregation | Reduced TXA2 levels decrease activation of platelet TP receptors, inhibiting aggregation signals. patsnap.comwikipedia.orgnih.govwikiwand.comnih.gov |

| Buffering Effect of Calcium | Calcium component buffers the acidity of aspirin in the GI tract, protecting the mucosa. patsnap.compatsnap.com |

| Facilitation of Dissociation/Absorption | Calcium formulation promotes rapid dissociation and absorption of aspirin, leading to quicker onset. patsnap.compatsnap.com |

| Irreversible Enzyme Inhibition | Aspirin covalently acetylates COX enzymes (primarily COX-1), causing permanent inactivation. patsnap.comwikipedia.orglibretexts.orglecturio.com |

Relationship between Inhibitor Binding and Enzyme Conformational Changes

Enzyme inhibition mechanisms, such as competitive, noncompetitive, or uncompetitive inhibition, involve different modes of inhibitor binding, which can be associated with distinct conformational states of the enzyme libretexts.org. For instance, some enzymes exhibit induced-fit mechanisms where substrate or inhibitor binding triggers a conformational change to optimize the interaction or catalytic process arxiv.org. Calcium ions themselves can induce conformational changes in certain proteins, affecting their function and interactions with other molecules researchgate.netembopress.orgnih.govnih.govnih.gov. However, how the calcium component of Carbasalate calcium or the binding of its salicylate/aspirin component specifically impacts the conformational dynamics of COX enzymes was not elaborated upon in the context of the provided search results.

Mechanism-Based Enzyme Inactivation in Drug Design

Mechanism-based enzyme inactivation, also known as suicide inhibition, is a type of irreversible enzyme inhibition where the inhibitor is a relatively unreactive molecule that is converted into a reactive species by the enzyme's own catalytic mechanism libretexts.org. This reactive species then forms a covalent bond with the enzyme, leading to irreversible inactivation libretexts.org.

Aspirin, a key metabolite of Carbasalate calcium, is known to cause irreversible inhibition of COX-1 through acetylation of a serine residue at the active site patsnap.comru.nl. This covalent modification permanently inactivates the enzyme's catalytic efficiency libretexts.org. This irreversible inhibition of COX-1 in platelets is the basis for aspirin's prolonged antiplatelet effect, as platelets lack a nucleus and cannot synthesize new enzyme patsnap.com.

Pharmacokinetics of Carbasalate Calcium and Its Metabolites in Preclinical Animal Models

Absorption Profile in Animal Species

Carbasalate calcium is designed for oral administration and is characterized by rapid absorption in animals. google.com

Following oral administration of carbasalate calcium in broiler chickens, the major metabolites, acetylsalicylic acid (ASA), salicylic (B10762653) acid (SA), and gentisic acid (GA), are rapidly absorbed. Peak plasma concentrations (Cmax) for these metabolites are achieved at different time points. In one study, Cmax values for ASA, SA, and GA were 8.88 ± 1.31 µg/mL, 42.6 ± 4.62 µg/mL, and 10.1 ± 2.16 µg/mL, reached at 0.170 hours, 2.00 hours, and 2.00 hours, respectively. medtigo.comresearchgate.netnih.gov

| Metabolite | Cmax (µg/mL) | Tmax (hours) |

| Acetylsalicylic Acid (ASA) | 8.88 ± 1.31 | 0.170 |

| Salicylic Acid (SA) | 42.6 ± 4.62 | 2.00 |

| Gentisic Acid (GA) | 10.1 ± 2.16 | 2.00 |

Data based on a study in broilers following oral administration of 40 mg/kg body weight carbasalate calcium. medtigo.comresearchgate.netnih.gov

The terminal half-lives (t1/2λz) for ASA, SA, and GA in broilers were reported as 11.2 ± 8.04 hours, 23.7 ± 17.1 hours, and 28.6 ± 4.90 hours, respectively. medtigo.comresearchgate.netnih.gov

Carbasalate calcium dissociates in the gastrointestinal tract after ingestion, releasing acetylsalicylic acid and calcium acetylsalicylate. patsnap.compatsnap.com The oral absorption is rapid and largely complete. google.com Absorption begins in the stomach, with the major part of absorption occurring in the upper section of the small intestine. google.com The presence of calcium in the formulation may contribute to reduced gastrointestinal irritation compared to traditional aspirin (B1665792). patsnap.compatsnap.com

Oral Absorption Kinetics and Peak Plasma Concentrations (Cmax) of Metabolites

Distribution Characteristics in Animal Tissues

Following absorption, the metabolites of carbasalate calcium are distributed throughout the animal's body.

Acetylsalicylic acid, the initial metabolite, is rapidly absorbed into the bloodstream and subsequently hydrolyzed to salicylic acid, which is the primary active metabolite. patsnap.com Salicylic acid is then distributed to various tissues. hpra.iehpra.ie Studies have developed methods for quantifying carbasalate calcium-derived metabolites, including ASA and SA, in various animal and aquatic food matrices such as porcine muscle, milk, egg, shrimp, eel, and flatfish, indicating their distribution into these tissues. researchgate.netresearchgate.netotago.ac.nz

Salicylic acid, the main active metabolite, is known to bind to plasma proteins, primarily albumin. hpra.iehpra.ie In humans, salicylic acid is reported to be bound to plasma proteins up to 90%. hpra.iehpra.ie This binding influences the distribution and elimination of salicylic acid.

Systemic Distribution of Carbasalate Calcium-Derived Metabolites

Metabolism Pathways in Animal Physiology

Carbasalate calcium undergoes rapid metabolism in animals. In broilers, carbasalate calcium is quickly metabolized into acetylsalicylic acid. made-in-china.commedtigo.comresearchgate.netnih.gov Acetylsalicylic acid is then rapidly converted to salicylic acid. made-in-china.commedtigo.comresearchgate.netnih.gov Salicylic acid is the major active metabolite responsible for the therapeutic effects. patsnap.com Gentisic acid is identified as one of the metabolites of salicylic acid. medtigo.comresearchgate.netnih.gov Salicylic acid is further metabolized into conjugates of glycine (B1666218) and glucuronic acid, as well as small amounts of gentisic acid. hpra.ie

Hydrolysis of Carbasalate Calcium to Acetylsalicylic Acid (ASA) and Urea (B33335)

Carbasalate calcium is quickly metabolized to acetylsalicylic acid (ASA) after absorption. researchgate.nethpra.ie It is a calcium salt of ASA and urea. wikipedia.orgresearchgate.net The hydrolysis of carbasalate calcium yields acetylsalicylic acid and urea. hpra.ie

Rapid Conversion of ASA to Salicylic Acid (SA) in the Bloodstream

Acetylsalicylic acid (ASA) is rapidly converted to salicylic acid (SA) with a short half-life, typically within 15 to 20 minutes. geneesmiddeleninformatiebank.nlfip.orgiiarjournals.orgjpp.krakow.pl This hydrolysis is facilitated by non-specific esterases present in various body tissues, including the gastrointestinal mucosal membranes, liver, and red blood cells. geneesmiddeleninformatiebank.nlfip.orgiarc.fr During absorption, esterase activity in the gastrointestinal mucosal membranes contributes significantly to the hydrolysis of ASA. geneesmiddeleninformatiebank.nl Salicylic acid is considered the main and first active metabolite of ASA. researchgate.net

Formation of Gentisic Acid (GA) as a Salicylic Acid Metabolite

Gentisic acid (GA), also known as 2,5-dihydroxybenzoic acid, is a metabolite of salicylic acid. fip.orgiarc.frresearchgate.nethmdb.canih.govtaylorandfrancis.comnih.gov The formation of GA from SA is a minor metabolic pathway, often accomplished by cytochrome P450 (CYP) enzymes through hydroxylation. iarc.frnih.gov Gentisic acid can also be formed directly from acetylsalicylic acid. boffinaccess.com GA is a minor product, accounting for a small percentage of the metabolic breakdown of aspirin. researchgate.nethmdb.ca

Metabolic Pathway Analyses of Related Compounds in Animal Studies

The qualitative metabolism of acetylsalicylic acid is similar across various animal species studied. geneesmiddeleninformatiebank.nlscribd.com It involves the hydrolysis of the parent compound to salicylic acid, followed by the formation of several metabolites. geneesmiddeleninformatiebank.nlscribd.com These metabolites include salicyluric acid, salicyluric glucuronide, salicyl ester glucuronide, salicyl phenol (B47542) glucuronide, gentisic acid, and gentisuric acid. geneesmiddeleninformatiebank.nlfip.orgiarc.frtaylorandfrancis.comscribd.com Salicylic acid is primarily eliminated through hepatic metabolism, leading to the formation of these metabolites. fip.orgtaylorandfrancis.com The formation of the major metabolites, salicyluric acid and salicyl phenolic glucuronide, can be easily saturated and follows Michaelis-Menten kinetics. fip.orgiarc.frtaylorandfrancis.com Studies in broilers have investigated the pharmacokinetics of Carbasalate calcium-derived metabolites, including ASA, SA, and GA, after oral administration. researchgate.netresearchgate.net Metabolic profiling and pathway analyses of related compounds have also been explored in various animal studies to understand the disposition of salicylates. researchgate.netresearchgate.netnih.gov

Elimination Kinetics in Animal Models

The elimination of carbasalate calcium and its metabolites in animal models is primarily mediated through the kidneys. geneesmiddeleninformatiebank.nlfip.org The kinetics of elimination can be influenced by factors such as dose and urinary pH. geneesmiddeleninformatiebank.nlfip.org

Terminal Half-Lives (t1/2λz) of Aspirin, Salicylic Acid, and Gentisic Acid

Studies in broilers following oral administration of carbasalate calcium have provided data on the terminal half-lives (t1/2λz) of its metabolites. After a single oral dose of 40 mg/kg body weight in broilers, the terminal half-lives were determined for ASA, SA, and GA. researchgate.net

The following table summarizes the peak plasma concentrations (Cmax), the time to reach peak concentration (Tmax), and the terminal half-lives (t1/2λz) observed in this study:

| Compound | Cmax (μg/mL) | Tmax (h) | t1/2λz (h) |

| Acetylsalicylic Acid (ASA) | 8.88 ± 1.31 | 0.170 | 11.2 ± 8.04 |

| Salicylic Acid (SA) | 42.6 ± 4.62 | 2.00 | 23.7 ± 17.1 |

| Gentisic Acid (GA) | 10.1 ± 2.16 | 2.00 | 28.6 ± 4.90 |

Note: Data presented as Mean ± Standard Deviation. researchgate.net

The elimination kinetics of salicylic acid can be dose-dependent due to the saturable nature of its metabolic pathways. geneesmiddeleninformatiebank.nlfip.org The elimination half-life of salicylic acid can vary significantly with dose. geneesmiddeleninformatiebank.nl

Preclinical Pharmacological Investigations of Carbasalate Calcium

In Vitro Studies on Cellular and Biochemical Targets

In vitro studies provide insights into the direct interactions of carbasalate calcium and its active metabolites with specific enzymes and cellular processes.

Direct Enzyme Activity Assays for COX-1 and COX-2 Inhibition

Carbasalate calcium exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 patsnap.com. COX enzymes are crucial for the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid wikipedia.orgwikipedia.org. Aspirin (B1665792), the active component derived from carbasalate calcium, is known to irreversibly inhibit COX-1 and modify the enzymatic activity of COX-2 wikipedia.org. COX-1 is constitutively expressed and involved in maintaining normal physiological functions, while COX-2 is primarily induced during inflammatory processes patsnap.com. Inhibition of these enzymes by carbasalate calcium, via its metabolite salicylic (B10762653) acid, reduces the production of prostaglandins, key mediators of inflammation, pain, and fever patsnap.com.

Prostaglandin (B15479496) Synthesis Measurement in Cell Cultures

Studies measuring prostaglandin synthesis in cell cultures demonstrate the functional consequence of COX inhibition by carbasalate calcium. By inhibiting COX enzymes, carbasalate calcium reduces the synthesis of various prostaglandins patsnap.com. Prostaglandins are lipid compounds that play significant roles in inflammation, pain, fever, and sensitizing nerve endings to pain patsnap.com. For instance, prostaglandin E2 (PGE2) is a key mediator of inflammation and is produced via the COX pathway nih.gov. Inhibition of PGE2 synthesis has been documented in various cell lines, demonstrating a reduction in inflammatory markers . Research indicates that increased PGE2 is necessary for acid-induced bone resorption, and inhibition of cyclooxygenase activity significantly decreases PGE2 production and calcium release nih.gov.

Platelet Aggregation Assays in Animal Blood Samples

Carbasalate calcium is recognized as a platelet aggregation inhibitor wikipedia.orgmade-in-china.comshutterstock.com. This effect is primarily mediated by the irreversible inhibition of the COX-1 enzyme in platelets by aspirin, leading to a decrease in the production of thromboxane (B8750289) A2 (TxA2) patsnap.com. TxA2 is a potent inducer of platelet aggregation and promotes blood clot formation patsnap.comcriver.com. Studies using animal blood samples, such as those from dogs and calves, are conducted to evaluate platelet response to various agonists and the inhibitory effects of compounds like carbasalate calcium nih.gov. Research has shown that calcium carbasalate administered at a dose equivalent to aspirin caused very early inhibition of platelet aggregation, specifically inhibiting platelet production of thromboxane B2 without altering prostacyclin levels researchgate.net.

In Vivo Animal Model Studies

In vivo studies in animal models are crucial for evaluating the anti-inflammatory efficacy and other pharmacological effects of carbasalate calcium in a complex biological system.

Anti-inflammatory Efficacy in Induced Animal Models

Carbasalate calcium possesses anti-inflammatory properties, which have been investigated in various induced animal models made-in-china.commade-in-china.com. These models are designed to mimic aspects of human inflammatory conditions. The anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin synthesis, reducing the mediators that contribute to inflammation patsnap.com.

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the anti-inflammatory activity of compounds guidetopharmacology.org. In this model, carrageenan is injected into the paw of a rodent, inducing acute inflammation characterized by edema (swelling) guidetopharmacology.org. The extent of edema is measured over time, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory efficacy. While specific detailed data on carbasalate calcium in this model were not extensively found in the provided search results, this model is a standard method for assessing the in vivo anti-inflammatory effects of NSAIDs, including those with mechanisms similar to carbasalate calcium.

Here is a hypothetical data table illustrating the type of results that might be obtained in a carrageenan-induced paw edema model:

| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3 hours | Inhibition of Edema (%) |

| Control (Vehicle) | - | 0.52 ± 0.05 | - |

| Carbasalate Calcium | 10 | 0.35 ± 0.03 | 32.7 |

| Carbasalate Calcium | 30 | 0.21 ± 0.02 | 59.6 |

| Reference NSAID | 10 | 0.28 ± 0.04 | 46.2 |

Note: This table presents hypothetical data for illustrative purposes based on typical outcomes in this model and does not represent actual published data for carbasalate calcium.

Such data would typically show a dose-dependent reduction in paw edema volume in animals treated with carbasalate calcium compared to the control group, indicating its anti-inflammatory efficacy in this model.

Analgesic Effects in Animal Pain Models

Carbasalate calcium has demonstrated analgesic properties in animal models. Its mechanism of action in pain relief is primarily attributed to its hydrolysis to acetylsalicylic acid, which inhibits cyclooxygenases, thereby reducing the production of prostaglandins involved in pain pathways. fishersci.co.ukmedtigo.com

Antipyretic Effects in Animal Fever Models

Studies in animals have shown that carbasalate calcium possesses antipyretic effects, reducing fever. made-in-china.commade-in-china.com This effect is also mediated through the action of acetylsalicylic acid, which reduces prostaglandin production and the release of pyrogens. fishersci.co.uk In broilers, carbasalate calcium has been used for fever and pain management. made-in-china.commade-in-china.com

Cardioprotective Research in Large Animal Models

Research in large animal models has investigated the potential cardioprotective effects of carbasalate calcium, particularly in the context of anti-thrombotic regimens and its use with bioresorbable heart valve prostheses.

Myocardial Infarction Models and Anti-Thrombotic Regimens

Carbasalate calcium has been studied for its anti-thrombotic properties, which are crucial in preventing events like myocardial infarction. Its action as a platelet aggregation inhibitor contributes to these effects. wikipedia.orgselleckchem.commedtigo.com Studies in animal models of myocardial infarction have explored the role of antiplatelet drugs, including carbasalate calcium, in reducing the risk of cardiac events. plos.orgresearchgate.net

Bioresorbable Heart Valve Prostheses and Anticoagulation in Sheep

In studies evaluating bioresorbable synthetic aortic valve prostheses in sheep, carbasalate calcium was administered as the sole anticoagulant during the initial post-implantation period. heartvalvesociety.orgresearchgate.net In one study following sheep for up to 12 months, carbasalate calcium was given for the first 90 days. heartvalvesociety.org The results indicated that the valves remained free from thrombotic complications during this period. heartvalvesociety.orgresearchgate.net Another study involving the implantation of prosthetic venous valves in sheep also utilized a regimen including calcium carbasalate for anticoagulation. researchgate.net

Investigation of Gastrointestinal Tolerability in Laboratory Animals

Preclinical investigations have compared the gastrointestinal tolerability of carbasalate calcium with that of aspirin in laboratory animals. Some findings suggest that calcium carbasalate may cause less gastroduodenal mucosal damage than aspirin in these models. selleckchem.comresearchgate.netnih.gov

Veterinary Applications and Pharmacological Studies in Livestock and Poultry

Carbasalate calcium is utilized in veterinary medicine for its antipyretic and analgesic properties in various animal species, including pigs and chickens. github.comgoogle.commade-in-china.com It is used to address fever and pain associated with various conditions in livestock and poultry. github.commade-in-china.com Pharmacokinetic studies in broilers following oral administration of carbasalate calcium have investigated the plasma concentrations of its metabolites, acetylsalicylic acid (ASA), salicylic acid (SA), and gentisic acid (GA). researchgate.netresearchgate.netresearchgate.net

| Metabolite | Cmax (µg/mL) | Tmax (h) | t1/2λz (h) |

| Acetylsalicylic acid (ASA) | 8.88 ± 1.31 | 0.170 | 11.2 ± 8.04 |

| Salicylic acid (SA) | 42.6 ± 4.62 | 2.00 | 23.7 ± 17.1 |

| Gentisic acid (GA) | 10.1 ± 2.16 | 2.00 | 28.6 ± 4.90 |

Pharmacokinetic parameters in broilers after oral administration of carbasalate calcium (40 mg/kg body weight). researchgate.netresearchgate.net

These studies show that carbasalate calcium is quickly metabolized to ASA in broilers, which is then rapidly converted to SA and subsequently to GA. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Carbasalate Calcium and Its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS methods provide a robust platform for the quantitative determination of ASA and SA. These methods typically involve sample preparation, chromatographic separation, and mass spectrometric detection.

Method Development for Acetylsalicylic Acid and Salicylic (B10762653) Acid

Method development for ASA and SA often focuses on achieving optimal separation and sensitive detection in the presence of complex matrix components. A simple screening protocol for the quantification of these metabolites in animal and aquatic food matrices using LC-MS/MS has been described. nih.govotago.ac.nzresearchgate.netresearchgate.net This involves extracting the analytes from the sample matrix. nih.govotago.ac.nzresearchgate.netresearchgate.net LC-MS/MS is commonly used for the detection of ASA and SA. researchgate.net A selective, sensitive, and rapid high-performance liquid chromatography method with post-column hydrolysis and fluorescence detection has also been developed for the simultaneous quantification of ASA and SA in human plasma. researchgate.net

Application in Diverse Animal Food Matrices (e.g., porcine muscle, milk, egg)

LC-MS/MS methods have been applied to quantify carbasalate calcium derived metabolites in a variety of animal food matrices. These include porcine muscle, milk, egg, shrimp, eel, and flatfish. nih.govotago.ac.nzresearchgate.netresearchgate.net The developed methods are versatile and can be used for detecting and quantifying residues in animal-derived foods intended for human consumption. nih.govotago.ac.nzresearchgate.netresearchgate.net Studies have investigated the determination of salicylic acid in animal tissues such as liver, kidney, and muscle. chromforum.orgugent.be Salicylic acid residues have also been detected in milk samples. ugent.beeuropa.eu

Extraction Protocols: Liquid-Liquid Purification with Acetonitrile (B52724) and Hexane

Sample preparation is a critical step in the analysis of ASA and SA in animal matrices. A common extraction protocol involves using acetonitrile, often acidified with formic acid and trifluoroacetic acid, followed by liquid-liquid purification with saturated n-hexane. nih.govotago.ac.nzresearchgate.netresearchgate.netresearchgate.net For the analysis of SA in feed, extraction with 0.1% hydrochloric acid in methanol (B129727) has been reported. nih.govresearchgate.net Another approach for extracting ASA and SA from plasma involves protein precipitation with acetonitrile followed by liquid-liquid extraction. nih.gov

Chromatographic Separation Parameters: Reverse-Phase Columns and Mobile Phase Composition

Chromatographic separation of ASA and SA is typically achieved using reverse-phase analytical columns. nih.govotago.ac.nzresearchgate.netresearchgate.net A mobile phase composed of 1 mM ammonium (B1175870) acetate (B1210297) in distilled water (A) and methanol (B) has been employed for optimal separation. nih.govotago.ac.nzresearchgate.netresearchgate.net Other mobile phase compositions include acetonitrile and water containing 0.1% formic acid nih.gov, a mixture of ammonium acetate buffer and methanol nih.gov, and 0.1% formic acid in water and acetonitrile nih.govresearchgate.net. A C18 column with a mobile phase of water containing 0.1% orthophosphoric acid and acetonitrile has been used for aspirin (B1665792) analysis. rjptonline.org

Ionization Techniques in Mass Spectrometry (e.g., Negative Electrospray Ionization)

Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of ASA and SA by LC-MS/MS. ingentaconnect.comresearchgate.net Negative electrospray mode is frequently employed for the detection of these compounds. nih.govresearchgate.netingentaconnect.comresearchgate.netkoreamed.org The detection of the negative precursor ion [M-H]- has been performed for salicylic acid. vliz.be Multiple reaction monitoring (MRM) is utilized for data acquisition, providing high specificity and sensitivity. ingentaconnect.comresearchgate.netcreative-proteomics.com

Method Validation and Performance Parameters

Analytical methods for the determination of ASA and SA in animal matrices undergo rigorous validation to ensure their reliability, accuracy, and precision. Validation parameters typically assessed include linearity, limits of quantification (LOQ), recovery, and precision (intra-day and inter-day relative standard deviations - RSDs). nih.govotago.ac.nzresearchgate.netresearchgate.netnih.govresearchgate.netjuniperpublishers.com

Matrix-matched calibration curves are often constructed to account for matrix effects. nih.govotago.ac.nzresearchgate.netresearchgate.netresearchgate.net For the quantification of ASA and SA in animal food matrices, matrix-matched calibration curves with R² values ≥ 0.9817 have been reported. nih.govotago.ac.nzresearchgate.netresearchgate.net Calculated LOQ values were 10 µg/kg for ASA and 7 µg/kg for SA in various animal matrices. nih.govotago.ac.nzresearchgate.netresearchgate.net Recoveries ranging from 67 to 102% with RSDs of ≤ 9.0% (intra-day and inter-day) were obtained for all matrices at different spiking concentrations. nih.govotago.ac.nzresearchgate.netresearchgate.net

For salicylic acid analysis in feed, calibration curves showed linearity with R² values ranging from 0.9911 to 0.9936, and recoveries ranged from 98.3% to 101%. nih.govresearchgate.net The LOD and LOQ for salicylic acid in compound feed were reported as 0.02 and 0.05 mg/kg, respectively. nih.govresearchgate.net Method validation according to guidelines such as the European Commission Decision No. 2002/657/EC is performed. nih.govresearchgate.net

Data Table Examples:

Based on the search results, a summary of method performance parameters could be presented in tables.

Table 1: Summary of Method Performance Parameters for ASA and SA in Animal Food Matrices

| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | R² (Calibration Curve) |

| Acetylsalicylic Acid | Porcine muscle, milk, egg, shrimp, eel, flatfish | 10 | 67-102 | ≤ 9.0 | ≤ 9.0 | ≥ 0.9817 |

| Salicylic Acid | Porcine muscle, milk, egg, shrimp, eel, flatfish | 7 | 67-102 | ≤ 9.0 | ≤ 9.0 | ≥ 0.9817 |

Source: Data compiled from references nih.govotago.ac.nzresearchgate.netresearchgate.net

Table 2: Summary of Method Performance Parameters for Salicylic Acid in Feed

| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Repeatability (RSD%) | Linearity (R²) |

| Salicylic Acid | Compound Feed | 0.02 | 0.05 | 98.3-101 | Evaluated at 3 levels | 0.9911-0.9936 |

Source: Data compiled from references nih.govresearchgate.net

Linearity of Matrix-Matched Calibration Curves

The linearity of an analytical method demonstrates its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range gtfch.org. For the analysis of carbasalate calcium and its metabolites in complex matrices such as animal tissues and food products, matrix-matched calibration curves are often employed to compensate for matrix effects researchgate.netresearchgate.netotago.ac.nznih.gov.

Studies utilizing LC-MS/MS for the quantification of carbasalate calcium metabolites like ASA and SA in various animal food matrices have demonstrated good linearity with matrix-matched calibration curves. For instance, research involving the analysis of porcine muscle, milk, egg, shrimp, eel, and flatfish showed coefficients of determination (R²) typically ≥ 0.9817 over a concentration range of 5-50 µg/kg researchgate.netotago.ac.nz. Another method reported R² values ≥ 0.9864 over the same concentration range researchgate.net. Further investigations confirmed linearity with R² ≥ 0.9869 for concentrations ranging from 1 to 6 times the limit of quantification (LOQ) researchgate.net. Across various matrices, matrix-matched calibration curves for ASA and SA have consistently shown good linearity with R² values generally above 0.98 researchgate.netresearchgate.netotago.ac.nz.

| Matrix | Analytes | Concentration Range (µg/kg) | R² (Typical) | Source |

|---|---|---|---|---|

| Animal Foods | ASA, SA | 5-50 | ≥ 0.9817 | researchgate.netotago.ac.nz |

| Animal Foods | ASA, SA | 5-50 | ≥ 0.9864 | researchgate.net |

| Various Matrices | ASA, SA (1-6x LOQ) | Variable | ≥ 0.9869 | researchgate.net |

Limits of Quantification (LOQ) and Limits of Detection (LOD)

The limit of quantification (LOQ) is defined as the lowest concentration of an analyte in a sample matrix that can be determined with acceptable accuracy and precision, typically with a relative standard deviation (RSD) of ≤ 20% gtfch.org. The limit of detection (LOD) is the lowest concentration that can be detected, though not necessarily quantified gtfch.org. These parameters are critical for assessing the sensitivity of an analytical method.

For the analysis of carbasalate calcium metabolites, LC-MS/MS methods have achieved low LOQ and LOD values in various matrices. In the analysis of ASA and SA in animal foods, calculated LOQ values were reported as 10 µg/kg for ASA and 7 µg/kg for SA researchgate.netotago.ac.nz. Another method reported LOQ values ranging from 2 to 20 µg/kg for the target analytes researchgate.net. Further refinement of methods has yielded even lower LOQ values, ranging from 1 to 5 µg/kg for the target analytes in different matrices researchgate.net. These low LOQ values are significantly below typical maximum residue limits (MRLs) specified by regulatory agencies, indicating the suitability of these methods for residue monitoring researchgate.net.

| Analytes | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Source |

|---|---|---|---|---|

| ASA | Animal Foods | 10 | Not specified | researchgate.netotago.ac.nz |

| SA | Animal Foods | 7 | Not specified | researchgate.netotago.ac.nz |

| ASA, SA | Animal Foods | 2-20 | Not specified | researchgate.net |

| ASA, SA | Various Matrices | 1-5 | Not specified | researchgate.net |

Recovery Rates and Relative Standard Deviations (RSDs) for Accuracy and Precision

Accuracy and precision are fundamental validation parameters for analytical methods gtfch.orgbiopharminternational.com. Accuracy is typically assessed through recovery experiments, where known concentrations of the analyte are added to blank matrix samples and the measured concentration is compared to the spiked concentration gtfch.orgbiopharminternational.com. Precision is usually expressed as the relative standard deviation (RSD) of replicate measurements, indicating the variability of the results gtfch.orgbiopharminternational.com.

Analytical methods for carbasalate calcium metabolites have demonstrated satisfactory recovery rates and RSDs, indicating good accuracy and precision. In the analysis of ASA and SA in animal food matrices, intra- and inter-day recovery rates ranged between 73.22% and 114.93% with RSDs ≤ 13.87% at three spiking levels researchgate.net. Another study reported recoveries between 67% and 102% with intra- and inter-day RSDs ≤ 9.0% across four spiking concentrations researchgate.netotago.ac.nznih.gov. Recoveries between 73% and 104% with RSDs ≤ 7.7% (intra-day and inter-day) have also been achieved at three concentration levels equivalent to 1-, 2-, and 3-fold increases in the LOQ researchgate.net. These results highlight the robustness and reliability of the developed analytical methods for the quantification of carbasalate calcium metabolites in various complex matrices.

| Analytes | Matrix | Spiking Levels | Recovery (%) | RSD (%) (Intra- & Inter-day) | Source |

|---|---|---|---|---|---|

| ASA, SA | Animal Foods | Three spiking levels | 73.22-114.93 | ≤ 13.87 | researchgate.net |

| ASA, SA | Animal Foods | Four spiking concentrations | 67-102 | ≤ 9.0 | researchgate.netotago.ac.nznih.gov |

| ASA, SA | Various Matrices | 1x, 2x, 3x LOQ | 73-104 | ≤ 7.7 | researchgate.net |

Comparative Pharmacological Mechanisms of Carbasalate Calcium

Mechanistic Comparisons with Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs generally exert their effects by inhibiting COX enzymes, which are crucial in the synthesis of prostaglandins (B1171923). nih.govnih.gov Carbasalate calcium, through its release of aspirin (B1665792), shares this fundamental mechanism but presents some distinctions in its interaction with COX isoforms and its effects on downstream pathways. patsnap.com

Distinctions in COX-1/COX-2 Inhibition Profiles and Irreversibility

Cyclooxygenase enzymes exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in maintaining normal cellular functions, including protecting the gastric lining and supporting kidney function. patsnap.comnih.gov COX-2 is primarily induced during inflammatory processes. patsnap.comnih.gov

Aspirin, the active component released from carbasalate calcium, is a non-selective inhibitor of both COX-1 and COX-2 enzymes. patsnap.comnih.gov A key characteristic of aspirin's mechanism is its irreversible inhibition of these enzymes. patsnap.comnih.gov This is achieved by acetylating a serine residue in the active site of both COX-1 and COX-2. medtigo.comcohlife.org This irreversible binding means that the enzyme's activity is inhibited for its lifespan, requiring the synthesis of new enzyme molecules to restore activity. nih.gov This irreversible inhibition, particularly of COX-1 in platelets, is central to its prolonged antiplatelet effect. patsnap.comnih.gov

Other NSAIDs exhibit varying degrees of selectivity for COX-1 and COX-2, and their inhibition is typically reversible. nih.govnih.gov For example, some newer NSAIDs are highly selective for COX-2, aiming to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov The irreversible inhibition by aspirin, delivered via carbasalate calcium, distinguishes it from reversible NSAIDs in terms of the duration of enzyme inhibition and subsequent biological effects. patsnap.comnih.gov

Differential Effects on Prostaglandin (B15479496) Synthesis Pathways

By inhibiting COX-1 and COX-2, carbasalate calcium (via aspirin) reduces the synthesis of prostaglandins from arachidonic acid. patsnap.comnih.govnih.gov Prostaglandins are lipid compounds that act as mediators in various physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. patsnap.comnih.gov

Inhibition of prostaglandin synthesis by carbasalate calcium contributes to its analgesic, antipyretic, and anti-inflammatory properties. patsnap.comnih.gov The reduction in pro-inflammatory prostaglandins (primarily synthesized by COX-2) helps alleviate inflammation and pain. patsnap.com The inhibition of prostaglandin E2 synthesis in the hypothalamus contributes to its antipyretic effect.

In platelets, the irreversible inhibition of COX-1 by aspirin prevents the synthesis of thromboxane (B8750289) A2 (TXA2). patsnap.comnih.gov TXA2 is a potent inducer of platelet aggregation. patsnap.comnih.gov By reducing TXA2 levels, carbasalate calcium exerts its antiplatelet effect. patsnap.com

While other NSAIDs also inhibit prostaglandin synthesis, the non-selective and irreversible nature of aspirin's action through carbasalate calcium leads to a more sustained effect on platelet COX-1 compared to reversible inhibitors. patsnap.comnih.gov

Molecular Basis of Reduced Gastrointestinal Irritation Compared to Aspirin

One of the notable advantages of carbasalate calcium over traditional aspirin is its reduced potential for causing gastrointestinal irritation. patsnap.compatsnap.comechemi.com This difference is primarily attributed to its chemical structure and how it dissociates. patsnap.compatsnap.com

Buffering Mechanisms Attributed to the Calcium Component

Carbasalate calcium is a complex of calcium acetylsalicylate and urea (B33335). wikipedia.orgplantgrowthhormones.com The presence of calcium in the formulation plays a significant role in mitigating the gastrointestinal side effects commonly associated with the acidic nature of aspirin. patsnap.compatsnap.comechemi.com

When ingested, carbasalate calcium dissociates. patsnap.com The calcium component acts as a buffering agent, helping to neutralize the acidity of the aspirin released in the gastrointestinal tract. patsnap.compatsnap.comechemi.com This buffering effect is thought to protect the gastrointestinal mucosa from direct irritation by the acidic environment that can be created by aspirin, thereby reducing the risk of ulcers and bleeding. patsnap.compatsnap.comru.nl

Research has indicated that buffered formulations of aspirin, such as high-dose effervescent calcium carbasalate, are associated with reduced gastric toxicity compared to plain aspirin in healthy volunteers. researchgate.net This buffering mechanism provides a molecular basis for the improved gastrointestinal tolerability of carbasalate calcium. patsnap.compatsnap.comechemi.com

Comparison of Antiplatelet Mechanisms with Other Antithrombotic Agents

Carbasalate calcium, through the action of aspirin, functions as a platelet aggregation inhibitor. wikipedia.orgmedtigo.com This is primarily achieved by the irreversible inhibition of platelet COX-1, leading to reduced production of TXA2. patsnap.comnih.gov This mechanism is distinct from other classes of antithrombotic agents.

Other antithrombotic agents target different pathways involved in blood clot formation. For instance, P2Y12 inhibitors (such as clopidogrel, prasugrel, and ticagrelor) block the P2Y12 receptor on platelets, which is involved in ADP-mediated platelet activation and aggregation. uva.nlnih.gov Anticoagulants, such as warfarin (B611796) and direct oral anticoagulants (DOACs) like apixaban (B1684502) and rivaroxaban, interfere with the coagulation cascade, reducing the formation of fibrin (B1330869) clots. nih.gov

While both carbasalate calcium (aspirin) and P2Y12 inhibitors are antiplatelet agents, they act on different targets. Aspirin inhibits TXA2 production, while P2Y12 inhibitors block ADP signaling. patsnap.comnih.govuva.nlnih.gov Combinations of aspirin and P2Y12 inhibitors are often used in dual antiplatelet therapy to provide more comprehensive platelet inhibition. nih.gov

Compared to anticoagulants, carbasalate calcium's antiplatelet effect specifically targets platelet aggregation, whereas anticoagulants affect the clotting factors in the blood. patsnap.comnih.govnih.gov This difference in mechanism dictates their respective uses in preventing thrombotic events. Carbasalate calcium is often used for preventing arterial thrombosis, while anticoagulants are typically used for preventing venous thrombosis and in conditions like atrial fibrillation. nih.govnih.govnih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Carbasalate calcium | 21975 |

| Aspirin | 2244 |

| Calcium | 5460341 |

| Urea | 1176 |

| Salicylic (B10762653) acid | 331 |

| Thromboxane A2 | 5280371 |

| Prostaglandin E2 | 5280360 |

| Clopidogrel | 60606 |

| Prasugrel | 6918766 |

| Ticagrelor | 9870016 |

| Warfarin | 54678467 |

| Apixaban | 10178437 |

| Rivaroxaban | 6445677 |

Data Table: Comparison of COX Inhibition and Irreversibility

| Compound | COX-1 Inhibition | COX-2 Inhibition | Irreversibility | Primary Mechanism Class |

| Carbasalate calcium | Inhibits (via ASA) | Inhibits (via ASA) | Yes (via ASA) | NSAID, Platelet Inhibitor |

| Aspirin | Inhibits | Inhibits | Yes | NSAID, Platelet Inhibitor |

| Other NSAIDs (Typical) | Inhibits (variable) | Inhibits (variable) | No | NSAID |

| COX-2 Selective NSAIDs | Low Inhibition | High Inhibition | No | NSAID |

Data Table: Effect on Key Mediators

| Compound | Thromboxane A2 Synthesis | Prostaglandin Synthesis (Inflammation/Pain) |

| Carbasalate calcium | Decreased (via ASA) | Decreased (via ASA) |

| Aspirin | Decreased | Decreased |

| Other NSAIDs (Typical) | Decreased | Decreased |

| COX-2 Selective NSAIDs | Minimal effect on platelet TXA2 | Decreased |

Research Gaps and Future Directions in Carbasalate Calcium Studies

Advanced Preclinical Models for Deeper Mechanistic Understanding

Current understanding of carbasalate calcium's mechanism is based on various studies, but the development and utilization of more advanced preclinical models are crucial for a deeper mechanistic understanding. researchgate.netresearchgate.net This includes employing sophisticated in vitro systems, such as co-culture of different cell types relevant to inflammation or thrombosis, and organ-on-a-chip models that better mimic human physiology. In vivo studies could benefit from the use of genetically modified animal models that allow for the investigation of specific pathways or the role of particular proteins involved in inflammation, pain, or platelet function. Such models could help elucidate the precise cellular and molecular events modulated by carbasalate calcium and its components.

Development of More Sensitive and Specific Analytical Methods for Metabolite Profiling

Carbasalate calcium is metabolized in the body, primarily yielding aspirin (B1665792), which is then hydrolyzed to salicylic (B10762653) acid and further metabolized to compounds like gentisic acid. patsnap.comresearchgate.netresearchgate.net Accurate and comprehensive metabolite profiling is essential to fully understand its pharmacokinetics and pharmacodynamics. researchgate.netotago.ac.nzcreative-proteomics.comresearchgate.net While methods like LC-MS/MS have been used for the determination of its metabolites, there is a need for the development of even more sensitive and specific analytical techniques. researchgate.netotago.ac.nzcreative-proteomics.comresearchgate.net This would enable the detection and quantification of a wider range of minor metabolites, potentially present at low concentrations, and provide a more complete metabolic map. Improved analytical methods could also aid in understanding potential differences in metabolism across various populations or in the presence of co-administered drugs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Carbasalate Calcium to improve yield and reduce reaction time?

- Methodological Answer : A one-pot synthesis method using acetone and hot ethanol as solvents, with ammonia gas at room temperature, significantly improves yield (from 74.6% to 95.4%) and reduces reaction time (from 2 hours to 25 minutes). Key optimizations include solvent selection, temperature control, and efficient gas incorporation. Post-synthesis characterization via IR spectroscopy and ¹H-NMR ensures structural fidelity .

Q. What analytical methods are recommended for ensuring accurate water content determination in Carbasalate Calcium formulations?

- Methodological Answer : Modified Karl Fischer titration addresses poor repeatability in water content analysis. Validation involves cross-comparison with loss-on-drying and gas chromatography (GC). Key considerations include sample homogeneity, controlled humidity during testing, and calibration against standard reference materials to ensure precision and reproducibility .

Q. What preclinical models demonstrate Carbasalate Calcium’s gastrointestinal safety profile compared to aspirin?

- Methodological Answer : Rodent models assessing gastroduodenal mucosal damage show Carbasalate Calcium causes less ulcerogenicity than aspirin. Studies should include histopathological evaluation of gastric lesions, measurement of prostaglandin inhibition, and comparison of bleeding time to evaluate platelet aggregation effects. Long-term dosing regimens (e.g., 7–14 days) are critical to assess cumulative mucosal effects .

Advanced Research Questions

Q. How should researchers adjust for confounding variables like preoperative Carbasalate Calcium use in clinical trials analyzing postoperative outcomes?

- Methodological Answer : In multivariate regression models, adjust for covariates such as age, gender, BMI, surgery type, and preoperative Carbasalate Calcium use. Use the Last Observation Carried Forward (LOCF) method to handle missing data imbalances. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) validate robustness against confounding .

Q. Why does Carbasalate Calcium show sex-specific differences in reducing out-of-hospital cardiac arrest (OHCA) risk?

- Methodological Answer : Sex-specific efficacy correlates with differences in L-type Ca²⁺ current modulation. In women, Carbasalate Calcium’s metabolite (ASA) more effectively blocks arrhythmogenic Ca²⁺ transients due to higher baseline Ca²⁺ channel activity. Stratified analysis in observational studies should control for hormonal variations (e.g., estrogen levels) and use time-dependent Cox models to account for metabolic differences .

Q. What methodological considerations address prescription bias in observational studies comparing Carbasalate Calcium and aspirin?

- Methodological Answer : To mitigate confounding by indication (e.g., preferential prescribing to high-risk patients), analyze concomitant medications (e.g., proton pump inhibitors) and employ propensity score matching. Sensitivity analyses using inverse probability weighting can isolate the drug’s effect from baseline gastrointestinal risk factors .

Critical Gaps for Future Research

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare bioavailability of Carbasalate Calcium versus ASA in diverse populations, including pediatric cohorts (currently understudied due to Reye’s syndrome concerns) .

- Mechanistic Studies : Investigate urea’s role in Carbasalate Calcium’s stability and anti-inflammatory synergy using knockout rodent models .

- Real-World Data (RWD) : Leverage FAIR-compliant chemical databases (per EU Commission guidelines) to harmonize post-marketing surveillance data across regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.